2,3,5-Triphenyltetrazoliumchlorid

Übersicht

Beschreibung

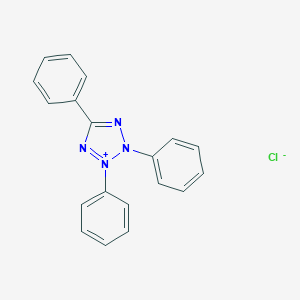

Tetrazolium red, also known as 2,3,5-triphenyl-2H-tetrazolium chloride, is a redox indicator commonly used in biochemical experiments to indicate cellular respiration. It is a white crystalline powder that becomes red upon reduction. This compound is particularly useful in differentiating between metabolically active and inactive tissues, making it valuable in various scientific fields .

Wissenschaftliche Forschungsanwendungen

Tetrazoliumrot hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Redoxindikator in verschiedenen chemischen Assays verwendet.

Biologie: Wird in Zelllebensfähigkeitstests verwendet, um zwischen lebenden und toten Zellen zu unterscheiden.

Industrie: Wird in Saatguttests angewendet, um die Saatgutlebensfähigkeit und -kraft zu beurteilen.

5. Wirkmechanismus

Tetrazoliumrot übt seine Wirkungen durch eine Reduktionsreaktion aus, die von Dehydrogenase-Enzymen katalysiert wird. Die Verbindung akzeptiert Elektronen von diesen Enzymen, was zur Bildung des roten Formazans führt. Diese Reaktion findet hauptsächlich in den Mitochondrien lebender Zellen statt, was sie zu einem zuverlässigen Indikator für die Zellatmung und den Stoffwechsel macht .

Ähnliche Verbindungen:

Tetrazoliumblau: Eine weitere Tetrazoliumverbindung, die in ähnlichen Assays verwendet wird, jedoch mit unterschiedlichen spektralen Eigenschaften.

Tetrazoliumviolett: Wird in Zelllebensfähigkeitstests mit einem anderen kolorimetrischen Endpunkt verwendet.

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid): Eine weit verbreitete Tetrazoliumverbindung in Zellproliferationsassays.

Einzigartigkeit: Tetrazoliumrot ist einzigartig durch seine spezifische Reduktion zu einem roten Formazan, was es besonders nützlich macht in Anwendungen, bei denen eine klare visuelle Unterscheidung zwischen lebenden und toten Zellen erforderlich ist. Seine Stabilität und einfache Handhabung verbessern seine Anwendbarkeit in verschiedenen wissenschaftlichen Bereichen weiter .

Wirkmechanismus

Target of Action

The primary target of 2,3,5-Triphenyltetrazolium chloride (TTC) is the mitochondria of living cells . The mitochondria play a crucial role in cellular respiration and energy production.

Mode of Action

TTC is a colorless, water-soluble dye that interacts with its target, the mitochondria, through a reduction process . In the mitochondria of living cells, TTC is reduced to a deep red, water-insoluble compound known as formazan . This reduction process is facilitated by dehydrogenase enzymes, particularly succinate dehydrogenase .

Biochemical Pathways

The reduction of TTC to formazan is part of the cellular respiration pathway, specifically the electron transport chain located in the mitochondria . The formation of formazan is an indication of metabolic activity and cellular respiration, as it signifies the transfer of electrons within the cell.

Pharmacokinetics

Given its use in staining and identifying viable cells, it can be inferred that ttc has the ability to penetrate cell membranes and reach the mitochondria, where it is reduced to formazan .

Result of Action

The reduction of TTC to formazan results in a color change from colorless to deep red . This color change is used to distinguish between viable and non-viable cells, as only metabolically active cells can reduce TTC to formazan . For instance, TTC has been used to stain heart tissue to measure the extent of acute lesions and to distinguish between viable and infarcted brain tissue after stroke .

Action Environment

The action of TTC can be influenced by various environmental factors. For example, the reduction of TTC to formazan is a redox reaction that can be affected by the redox state of the cell, which in turn can be influenced by factors such as oxygen levels and the presence of other oxidizing or reducing agents. Additionally, the efficacy and stability of TTC may be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemische Analyse

Biochemical Properties

2,3,5-Triphenyltetrazolium chloride plays a significant role in biochemical reactions. It is reduced to a deep red, water-insoluble compound (formazan) in the mitochondria of living cells . This reduction is facilitated by various dehydrogenases, enzymes crucial in the oxidation of organic compounds and thus cellular metabolism .

Cellular Effects

The reduction of 2,3,5-Triphenyltetrazolium chloride to formazan in living cells helps distinguish between viable and infarcted tissue after stroke . In the context of cellular processes, it is used to differentiate between metabolically active and inactive tissues .

Molecular Mechanism

The molecular mechanism of 2,3,5-Triphenyltetrazolium chloride involves its reduction by the mitochondrial enzyme succinate dehydrogenase . This reduction process is a key part of its role as a redox indicator, marking areas of metabolic activity within cells .

Metabolic Pathways

2,3,5-Triphenyltetrazolium chloride is involved in the metabolic pathway of cellular respiration . It is reduced by the mitochondrial enzyme succinate dehydrogenase, a key enzyme in the citric acid cycle .

Transport and Distribution

Given its water solubility , it can be inferred that it may be transported through aqueous channels within the cell.

Subcellular Localization

2,3,5-Triphenyltetrazolium chloride is reduced in the mitochondria of living cells , indicating its subcellular localization within this organelle. This localization is crucial for its role as a redox indicator, as the reduction to formazan occurs within the mitochondria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrazolium red can be synthesized through the reaction of triphenylphosphine with azide compounds. The reaction typically involves the use of solvents like ethanol or acetone and is carried out under controlled temperature conditions to ensure the formation of the desired tetrazolium compound .

Industrial Production Methods: In industrial settings, tetrazolium red is produced by large-scale chemical synthesis involving the same basic principles as laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Tetrazoliumrot unterliegt verschiedenen Arten chemischer Reaktionen, hauptsächlich Reduktionsreaktionen. Es wird zu Formazan reduziert, einer roten Verbindung, in Gegenwart von Dehydrogenase-Enzymen. Diese Reduktion ist eine Schlüsselreaktion, die in verschiedenen Assays zur Messung der Zellatmung und Lebensfähigkeit verwendet wird .

Häufige Reagenzien und Bedingungen:

Reagenzien: Häufige Reagenzien umfassen Dehydrogenase-Enzyme und Substrate wie Nicotinamid-Adenin-Dinukleotid (NADH).

Hauptprodukte: Das Hauptprodukt, das aus der Reduktion von Tetrazoliumrot gebildet wird, ist 1,3,5-Triphenylformazan, eine rote Verbindung, die das Vorhandensein von metabolisch aktiven Zellen anzeigt .

Vergleich Mit ähnlichen Verbindungen

Tetrazolium blue: Another tetrazolium compound used in similar assays but with different spectral properties.

Tetrazolium violet: Used in cell viability assays with a different colorimetric endpoint.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A widely used tetrazolium compound in cell proliferation assays.

Uniqueness: Tetrazolium red is unique due to its specific reduction to a red-colored formazan, making it particularly useful in applications where a clear visual distinction between live and dead cells is required. Its stability and ease of use further enhance its applicability in various scientific fields .

Biologische Aktivität

2,3,5-Triphenyltetrazolium chloride (TTC) is a tetrazolium salt widely recognized for its diverse biological activities, particularly in microbiology and histopathology. Its ability to act as a redox indicator and its role in assessing cell viability have made it a valuable tool in various research fields. This article explores the biological activity of TTC, focusing on its antimicrobial properties, applications in diagnostics, and implications in drug susceptibility testing.

TTC is a colorless compound that can penetrate cell membranes. Inside the cells, it is reduced by NADPH-dependent oxidoreductases and dehydrogenases to form insoluble triphenyl formazan (TPF), which exhibits a red color. This reduction process is indicative of metabolic activity within the cells, making TTC a useful marker for assessing cell viability.

Antimicrobial Activity

TTC has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Research indicates that sub-inhibitory concentrations of TTC can induce the production of antimicrobial compounds in Bacillus species, enhancing their effectiveness against plant pathogens like Ralstonia solanacearum and Escherichia coli .

Table 1: Antimicrobial Activity of TTC Against Various Bacteria

| Bacterial Strain | Inhibition Zone (mm) | Concentration of TTC (mg/L) |

|---|---|---|

| Bacillus cereus | 15 | 50 |

| Bacillus subtilis | 12 | 100 |

| Ralstonia solanacearum | 20 | 200 |

| Escherichia coli | 10 | 100 |

The results indicate that the antimicrobial activity of TTC is dose-dependent, with optimal inhibition observed at concentrations between 50 to 100 mg/L. However, higher concentrations (above 200 mg/L) can impair bacterial growth due to toxicity .

Applications in Histopathology

TTC is notably utilized in diagnosing myocardial infarction. A study highlighted its effectiveness in postmortem examinations, where TTC staining allowed for the identification of acute myocardial infarction within four hours of death. In a cohort study involving 62 cases, TTC staining was positive in 31 instances, significantly outperforming traditional histological methods that identified only seven cases of infarction .

Case Study: Myocardial Infarction Detection

- Study Population : 62 postmortem cases

- TTC Positive Cases : 31 (77.4% within 0-4 hours)

- Histopathological Positive Cases : 7

This demonstrates that TTC serves as a reliable method for early detection of myocardial ischemia and can be crucial in forensic investigations where time-sensitive diagnosis is necessary.

Drug Susceptibility Testing

TTC has also been evaluated as a colorimetric indicator for drug susceptibility testing (DST) against nontuberculous mycobacteria (NTM). In a study assessing its efficacy against Mycobacterium abscessus, M. avium, and M. kansasii, TTC displayed high categorical agreement with established methods, indicating its potential as a rapid diagnostic tool .

Table 2: Drug Susceptibility Testing Using TTC

| Mycobacterial Strain | Drug Tested | Categorical Agreement (%) |

|---|---|---|

| MABC | Various | >91 |

| MAC | Various | >92 |

| M. kansasii | Various | 100 |

The results suggest that using TTC can facilitate quicker readings in DST compared to traditional methods, which often require longer incubation times.

Eigenschaften

IUPAC Name |

2,3,5-triphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDBCJSWQUOKDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

902-00-1 (Parent) | |

| Record name | Triphenyltetrazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30889340 | |

| Record name | 2,3,5-Triphenyl-2H-tetrazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless solid; Becomes yellow on light exposure; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | Triphenyltetrazolium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

298-96-4 | |

| Record name | Triphenyltetrazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyltetrazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Red tetrazolium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazolium, 2,3,5-triphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Triphenyl-2H-tetrazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-triphenyltetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTETRAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D25727K0RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.